Baicalin-7-glucoside
Description
Baicalin-7-glucoside (also known as Oroxin A or 木蝴蝶苷A) is a flavonoid glycoside derived from the glucosylation of baicalein, a trihydroxyflavone. Its molecular formula is C₂₁H₂₀O₁₀, with a molecular weight of 432.38 g/mol . Structurally, it features a β-D-glucopyranosyl group attached to the 7-hydroxyl position of the aglycone baicalein. This compound is commonly isolated from Oroxylum indicum and other medicinal plants, where it contributes to antioxidant, anti-inflammatory, and enzyme-inhibitory properties .
Key functional attributes include:
Properties
IUPAC Name |
5,6-dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKDIRUZHOIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Baicalin-7-glucoside can be synthesized through enzymatic and chemical methods. One common method involves the enzymatic transglucosylation of baicalin using cyclodextrin glucanotransferase in the presence of α-cyclodextrin as a glucosyl donor. This reaction is typically carried out in an aqueous medium at optimized conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves the extraction of baicalin from the roots of Scutellaria baicalensis followed by enzymatic or chemical modification to obtain the glucoside form. The use of engineered Escherichia coli strains has also been explored for the bioconversion of baicalin to this compound, achieving high production yields .
Chemical Reactions Analysis
Reaction Byproducts and Secondary Products
-
High-Molecular-Weight Glucosides : Prolonged enzymatic reactions produce derivatives with >9 glucose units (BG n>9), attributed to disproportionation favoring chain elongation .
-
Deglucosylation : Treatment with amyloglucosidase selectively hydrolyzes excess glucose units, enriching BG1 and BG2 content by 3.6- and 3-fold, respectively .
Physicochemical Outcomes
Transglucosylation significantly enhances baicalin’s solubility:
| Compound | Water Solubility (Relative to Baicalin) |
|---|---|
| BG1 (monoglucoside) | 188× increase |
| BG2 (diglucoside) | 320× increase |
Structural Characterization
-
BG1 : Identified as baicalein-7-O-β-D-glucuronidyl-(1→4′)-O-α-D-glucopyranoside via NMR and LC/MS .
-
BG2 : Characterized as baicalein-7-O-β-D-glucuronidyl-(1→4′)-O-α-D-maltoside .
Functional Implications
While BG1 and BG2 retain antioxidant and anti-glycation properties comparable to baicalin , their improved solubility expands potential applications in pharmaceuticals and nutraceuticals.
This synthesis-focused analysis underscores the versatility of enzymatic methods for scalable, high-yield production of baicalin-7-glucoside, with chemical routes offering complementary simplicity for research-scale applications.
Scientific Research Applications
Pharmacological Properties
Baicalin-7-glucoside exhibits a range of pharmacological activities, making it a candidate for therapeutic applications:
- Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases .
- Anticancer Potential : Research indicates that this compound can inhibit the growth of cancer cells. For instance, it has shown effectiveness against hepatocellular carcinoma and breast cancer by inducing apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Anti-inflammatory Effects : this compound has been reported to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation. Its ability to inhibit pro-inflammatory cytokines makes it a promising agent in treating inflammatory diseases .
- Antimicrobial Activity : The compound demonstrates antibacterial properties against various pathogens, including β-hemolytic E. coli, suggesting its potential use in developing antimicrobial therapies .
Biological Activities
This compound's biological activities extend beyond its pharmacological effects:
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases .
- Cardioprotective Effects : this compound may also play a role in cardiovascular health by modulating lipid profiles and reducing inflammation associated with atherosclerosis .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in various applications:
Mechanism of Action
Baicalin-7-glucoside exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the expression of pro-inflammatory cytokines and enzymes.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Apoptosis Modulation: It regulates the expression of apoptosis-related proteins, such as Bcl-2 and Bax
Comparison with Similar Compounds
Comparison with Structurally Related Flavonoid Glycosides
Baicalin-7-Glucoside vs. Baicalein (Aglycone)
Key Insight : Glycosylation at the 7-position reduces tyrosinase inhibitory potency compared to baicalein but enhances solubility and receptor-targeted activity .
This compound vs. Baicalin (Baicalein 7-O-Glucuronide)
Key Insight : The glucuronic acid group in baicalin enhances antiglycation and antidiabetic activities compared to the glucose derivative .
This compound vs. Other Flavonoid Glycosides
(a) Baicalin-7-Diglucoside (Oroxin B)
- Structure : Additional glucose unit at the 7-position.
- Activity: Reduced tyrosinase inhibition compared to monoglucoside due to steric hindrance .
(b) Calycosin 7-Glucoside
- Structure : Isoflavone with 7-O-glucosylation.
- Function : Focuses on estrogenic and cardioprotective effects, lacking PPARγ activation .
(c) Vitexin 7-Glucoside
- Structure : Apigenin-8-C-glucoside with 7-O-glucosylation.
Structural and Functional Implications of Glycosylation
- Position-Specific Effects: Glycosylation at the 7-position in flavonoids generally increases solubility but may reduce membrane permeability and enzyme-binding affinity .
- Sugar Unit Impact : Glucuronides (e.g., baicalin) exhibit stronger bioactivity than glucosides due to enhanced hydrogen bonding and ionic interactions .
- Biosynthetic Flexibility : Enzymatic transglucosylation allows the generation of derivatives like BG1–BG17, which vary in glucoside chain length and bioactivity .
Biological Activity
Baicalin-7-glucoside, a flavonoid glycoside derived from the plant Scutellaria baicalensis, is gaining attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is a glucosylated form of baicalin, which is itself a metabolite of baicalein. The glucosylation enhances its solubility and bioavailability, making it more effective in biological systems. The structural formula can be represented as follows:
Pharmacological Activities
Research has identified several key pharmacological activities associated with this compound:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, capable of scavenging reactive oxygen species (ROS). Studies have shown that its antioxidant capacity is comparable to that of baicalin itself, indicating its potential in protecting cells from oxidative stress .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies revealed that this compound can reduce inflammation in human cell lines, suggesting its utility in treating inflammatory diseases .
- Neuroprotective Effects : Recent studies indicate that this compound can enhance neuronal survival and function. It promotes neurite outgrowth and exhibits protective effects against neurodegenerative conditions by modulating mitochondrial function and reducing oxidative stress .
- Antiviral Activity : this compound has shown promise in antiviral applications. It inhibits the replication of various viruses, including Dengue virus, by interfering with multiple stages of the viral life cycle .
- Anticancer Properties : Preliminary findings suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanisms include modulation of signaling pathways related to cell survival and death .
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Scavenging ROS : By neutralizing free radicals, it mitigates oxidative damage to cells.
- Inhibition of Signaling Pathways : It affects pathways involving NF-kB and MAPK, which are crucial for inflammation and cancer progression.
- Modulation of Gene Expression : this compound influences the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Neuroprotection in Animal Models : In a study involving mice subjected to neurotoxic agents, treatment with this compound resulted in reduced neuronal loss and improved cognitive function, indicating its potential for neurodegenerative diseases .
- Inflammation Reduction in Clinical Trials : A clinical trial assessing the effects of baicalin derivatives on patients with chronic inflammatory conditions reported significant reductions in inflammatory markers following treatment .
- Antiviral Efficacy Against Dengue Virus : In vitro studies demonstrated that this compound effectively inhibited Dengue virus replication, showcasing its potential as an antiviral agent .
Comparative Table of Biological Activities
| Activity | Baicalin | Baicalein | This compound |
|---|---|---|---|
| Antioxidant | High | Moderate | High |
| Anti-inflammatory | Moderate | High | High |
| Neuroprotective | Low | Moderate | High |
| Antiviral | Moderate | Low | High |
| Anticancer | Moderate | High | Moderate |
Q & A
Basic: What are the primary biological activities of Baicalin-7-glucoside in experimental models?
This compound exhibits two key mechanisms:
- Partial PPARγ agonism : Activates PPARγ transcriptional activity in vitro (e.g., luciferase reporter assays) and in vivo (e.g., rodent models of metabolic syndrome) .
- α-Glucosidase inhibition : Reduces postprandial glucose via competitive/non-competitive enzyme inhibition (IC₅₀ values vary by assay conditions) .
Methodological Note : Use standardized enzyme inhibition assays (e.g., p-nitrophenyl-α-D-glucopyranoside substrate) and PPARγ reporter cell lines (e.g., HEK293T transfected with PPARγ response elements) to quantify activity .
Basic: What analytical methods are recommended for quantifying this compound in plant extracts?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard:
- Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of acetonitrile and 0.1% formic acid.
- Detection wavelength : 280 nm (optimal for flavonoid glycosides) .
Validation : Compare retention times and spiked samples with reference standards (≥97% purity) and validate via mass spectrometry (LC-MS) for structural confirmation .
Basic: How should researchers standardize in vitro assays for this compound’s antioxidant activity?
- DPPH/ABTS radical scavenging : Prepare fresh radical solutions and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS). Include ascorbic acid as a positive control .
- Cellular ROS assays : Use dichlorofluorescein diacetate (DCFH-DA) in cell lines (e.g., RAW 264.7 macrophages) under oxidative stress (e.g., H₂O₂ induction). Normalize results to cell viability (MTT assay) .
Critical Step : Control for solvent interference (e.g., DMSO ≤0.1%) and replicate experiments across multiple batches .
Basic: What in vivo models are suitable for studying this compound’s antidiabetic effects?
- High-fat diet (HFD)-induced obesity mice : Monitor fasting glucose, insulin tolerance (ITT), and lipid profiles after oral administration (10–50 mg/kg/day for 4–8 weeks) .
- Streptozotocin (STZ)-induced diabetic rats : Assess postprandial glucose suppression via α-glucosidase inhibition .
Data Reporting : Include body weight, organ indices (e.g., liver/adipose tissue), and histological staining (e.g., pancreatic β-cells) .
Basic: How can researchers ensure reproducibility in synthesizing or isolating this compound?
- Extraction : Use 70% ethanol for plant material (e.g., Oroxylum indicum), followed by column chromatography (e.g., silica gel or Sephadex LH-20) .
- Purity Criteria : Confirm via HPLC (≥95% peak area) and ¹H/¹³C NMR (compare to published spectra) .
Documentation : Publish full experimental details (solvent ratios, temperature, drying methods) in supplementary materials .
Advanced: How does this compound modulate PPARγ and α-glucosidase simultaneously?
- Mechanistic interplay : PPARγ activation enhances insulin sensitivity (improving glucose uptake), while α-glucosidase inhibition reduces carbohydrate digestion .
- Experimental Design :
- Molecular docking : Simulate binding to PPARγ ligand-binding domain (e.g., PDB ID 3DZY) and α-glucosidase active site .
- Dose-response studies : Test low vs. high concentrations to identify synergistic/antagonistic effects .
Contradiction Alert : High PPARγ activation may promote adipogenesis, counteracting antidiabetic effects—balance via dual-activity assays .
Advanced: How can researchers resolve contradictions in this compound’s antioxidant vs. pro-oxidant effects?
- Context-dependent activity : Pro-oxidant effects may arise at high concentrations (>100 µM) or in metal-rich environments (Fenton reaction) .
- Methodology :
Advanced: What strategies optimize this compound’s bioavailability for pharmacokinetic studies?
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to enhance solubility and intestinal absorption .
- Caco-2 permeability assays : Measure apical-to-basolateral transport (apparent permeability coefficient, Pₐₚₚ) with/without efflux inhibitors (e.g., verapamil) .
Analytical Challenge : Use LC-MS/MS to detect low plasma concentrations (LOQ ≤1 ng/mL) and account for glucuronidation metabolites .
Advanced: How do structural modifications of this compound affect its bioactivity?
- Glycosylation vs. aglycone : Compare this compound with its aglycone (baicalein) in PPARγ/α-glucosidase assays to assess sugar moiety contributions .
- SAR Studies : Synthesize analogs (e.g., methylated or acetylated derivatives) and test via:
Advanced: What statistical approaches address variability in this compound’s reported IC₅₀ values?
- Meta-analysis : Pool data from multiple studies (e.g., enzyme sources, pH, temperature) using random-effects models .
- Standardized Protocols : Adopt OECD guidelines for α-glucosidase assays (fixed substrate concentration, pH 6.8) .
Data Transparency : Report raw data, outlier exclusion criteria, and inter-lab validation efforts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
